methyl 4-[3-(furan-2-yl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate
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Overview
Description
Methyl 4-[10-benzoyl-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound with a unique structure that includes a benzoyl group, a furan ring, and a dibenzo[b,e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[10-benzoyl-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate typically involves multiple steps, starting with the preparation of the dibenzo[b,e][1,4]diazepine core. This core can be synthesized through a series of condensation reactions involving appropriate benzoyl and furan derivatives. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[10-benzoyl-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups may produce alcohol derivatives.
Scientific Research Applications
Methyl 4-[10-benzoyl-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[10-benzoyl-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate involves its interaction with specific molecular targets and pathways. The benzoyl and furan groups may interact with enzymes or receptors, modulating their activity. The dibenzo[b,e][1,4]diazepine core may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-furyl)benzoate: A simpler compound with a furan ring and benzoate ester.
Dibenzo[b,e][1,4]diazepine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Methyl 4-[10-benzoyl-3-(2-furyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is unique due to its combination of functional groups and complex structure, which confer distinct chemical and biological properties
Biological Activity
Methyl 4-[3-(furan-2-yl)-1-hydroxy-10-(phenylcarbonyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of dibenzo[b,e][1,4]diazepines, characterized by a fused ring system that contributes to its pharmacological properties. The presence of the furan and hydroxy groups enhances its biological activity through various interactions with biological targets.
Molecular Formula
- Molecular Formula: C₃₁H₃₃N₃O₃
Key Functional Groups
- Dibenzo[b,e][1,4]diazepine core
- Furan ring
- Hydroxy group
- Benzoate moiety
Histone Deacetylase Inhibition
One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of histone deacetylases (HDACs). HDAC inhibitors are known to play a significant role in cancer therapy by altering gene expression and inducing apoptosis in cancer cells. The compound's structure suggests potential HDAC inhibitory activity, which could be beneficial in oncology .
Neuropharmacological Effects
Research indicates that derivatives of dibenzo[b,e][1,4]diazepines may exhibit neuropharmacological effects by interacting with neurotransmitter receptors. For instance, compounds with similar structures have shown affinity for muscarinic acetylcholine receptors (mAChRs), which are implicated in various neurological disorders. The potential modulation of these receptors can lead to therapeutic effects in conditions such as Alzheimer's disease and schizophrenia .
Structure–Activity Relationship (SAR) Studies
Recent studies have focused on understanding the structure–activity relationships (SAR) of dibenzo[b,e][1,4]diazepine derivatives. These investigations reveal that modifications in the side chains significantly affect biological activity. For example:
- Compounds with electron-donating groups on the furan ring demonstrated enhanced binding affinity to mAChRs.
- The presence of a hydroxy group was crucial for maintaining potency against HDACs .
In Vivo Studies
In vivo studies using animal models have demonstrated that certain derivatives exhibit significant anxiolytic and antidepressant-like effects. The administration of these compounds resulted in improved behavioral outcomes in models of anxiety and depression .
Comparative Activity Table
Properties
Molecular Formula |
C32H26N2O5 |
---|---|
Molecular Weight |
518.6 g/mol |
IUPAC Name |
methyl 4-[5-benzoyl-9-(furan-2-yl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-6-yl]benzoate |
InChI |
InChI=1S/C32H26N2O5/c1-38-32(37)22-15-13-20(14-16-22)30-29-25(18-23(19-27(29)35)28-12-7-17-39-28)33-24-10-5-6-11-26(24)34(30)31(36)21-8-3-2-4-9-21/h2-17,23,30,33H,18-19H2,1H3 |
InChI Key |
IKYOLTCLRRDVCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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